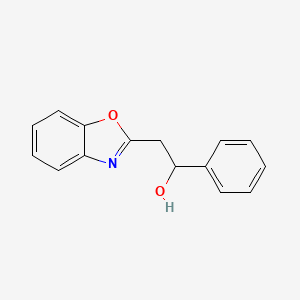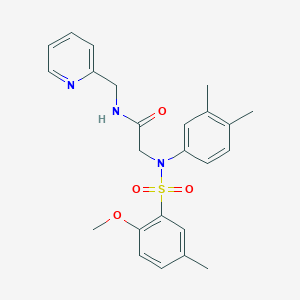![molecular formula C18H22N2O3S B4225917 3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide](/img/structure/B4225917.png)
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide
Descripción general
Descripción
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide is an organic compound that belongs to the class of amides It features a sulfonyl group attached to an ethylamino group, which is further connected to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethylamine to form 4-[(ethylamino)sulfonyl]aniline. This intermediate is then reacted with 2-methylphenylpropanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl rings may also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-[(ethylamino)sulfonyl]aniline: Shares the sulfonyl and ethylamino groups but lacks the propanamide moiety.
N-(2-methylphenyl)propanamide: Contains the propanamide group but lacks the sulfonyl and ethylamino groups.
4-aminobenzenesulfonamide: Contains the sulfonyl group but lacks the ethylamino and propanamide groups.
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-19-24(22,23)16-11-8-15(9-12-16)10-13-18(21)20-17-7-5-4-6-14(17)2/h4-9,11-12,19H,3,10,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUOCGZBUAFERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-fluorophenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4225846.png)
![2-(4-morpholinyl)-5-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4225848.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4225852.png)

![3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4225874.png)
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4225879.png)
![3,4-dichloro-N-[2-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4225889.png)

![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4225897.png)
![N-(isoquinolin-5-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4225904.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(2-METHYLPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4225912.png)

![N',N'-dimethyl-N-(7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)propane-1,3-diamine](/img/structure/B4225935.png)
![Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225943.png)
